molecular formula C17H18O2 B1272400 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde CAS No. 181297-82-5

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde

Cat. No. B1272400
M. Wt: 254.32 g/mol
InChI Key: KGRDMITVHSQHJV-UHFFFAOYSA-N
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Patent
US05780500

Procedure details

Preparation analogous to Example 12 a) from 2-fluoro-benzaldehyde and 4-tert-butylphenol. Yield: 77%, yellow oil after high vacuum distillation (93°-100° C., 0.9 mbar); TLC (silica gel; hexane/ethyl acetate=1:1; UV): Rf =0.65; 1H-NMR (CDCl3, 200 MHz): 1.35 (s, 9H); 6.75-7.55 (m, 7H); 7.92 (dd, 1H); 10.50 (s, 1H); MS: 254 (M+), 239.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:10]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11]>>[C:10]([C:14]1[CH:15]=[CH:16][C:17]([O:20][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])=[CH:18][CH:19]=1)([CH3:13])([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Yield: 77%, yellow oil after high vacuum distillation (93°-100° C., 0.9 mbar)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(OC2=C(C=O)C=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.